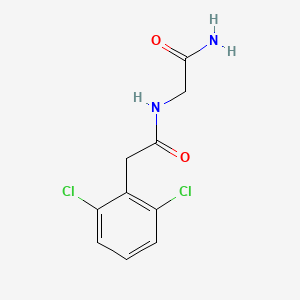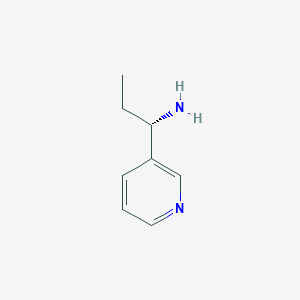
(S)-1-(Pyridin-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyridin-3-yl)propan-1-amine is a chiral amine with a pyridine ring attached to a propylamine chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyridin-3-yl)propan-1-amine typically involves the enantioselective reduction of the corresponding ketone or the enantioselective amination of the corresponding aldehyde. Common reagents used in these reactions include chiral catalysts and reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high enantioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes or biocatalytic methods using enzymes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions
(S)-1-(Pyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form the corresponding amine or alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include substituted pyridines, secondary amines, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(S)-1-(Pyridin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role as a precursor in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (S)-1-(Pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
®-1-(Pyridin-3-yl)propan-1-amine: The enantiomer of the compound, with different stereochemistry.
1-(Pyridin-2-yl)propan-1-amine: A structural isomer with the pyridine ring attached at a different position.
1-(Pyridin-4-yl)propan-1-amine: Another structural isomer with the pyridine ring attached at a different position.
Uniqueness
(S)-1-(Pyridin-3-yl)propan-1-amine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC名 |
(1S)-1-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-2-8(9)7-4-3-5-10-6-7/h3-6,8H,2,9H2,1H3/t8-/m0/s1 |
InChIキー |
VQGKOCARCUCUMC-QMMMGPOBSA-N |
異性体SMILES |
CC[C@@H](C1=CN=CC=C1)N |
正規SMILES |
CCC(C1=CN=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


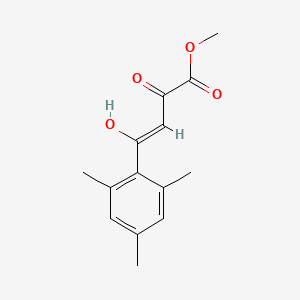

![(2-Methyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B14907786.png)
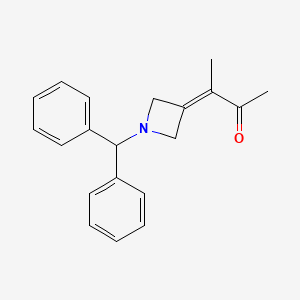
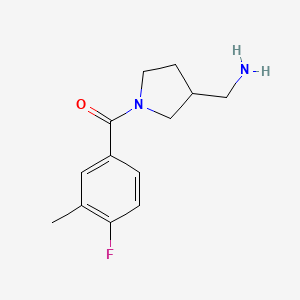
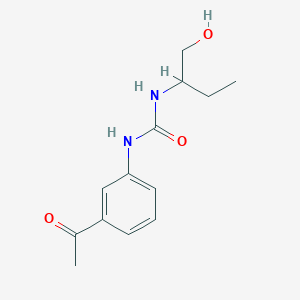
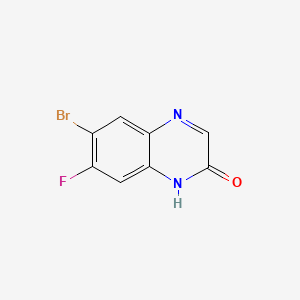
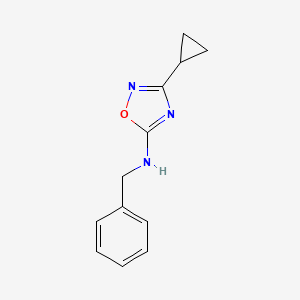

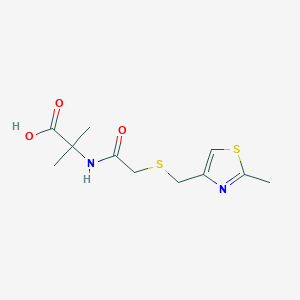
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
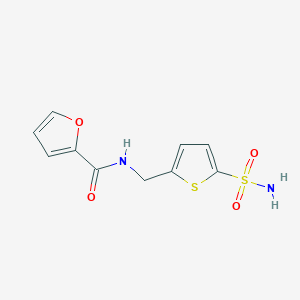
![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)
